![molecular formula C24H22N2OS B2902074 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide CAS No. 681276-66-4](/img/structure/B2902074.png)
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide is a chemical compound that is widely used in scientific research. It is a member of the thioamide family, which has been found to possess a wide range of biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to targetEnoyl- [acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway in bacteria, making it a potential target for antibacterial drugs .
Mode of Action
This could potentially lead to the death of bacterial cells .
Biochemical Pathways
The compound likely affects the fatty acid synthesis pathway, given its potential target. Inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] FabI enzyme would disrupt this pathway, affecting the production of essential components of the bacterial cell membrane .
Pharmacokinetics
Similar compounds have shown variable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The potential inhibition of the fatty acid synthesis pathway could lead to the disruption of bacterial cell membrane production. This could result in the death of the bacterial cells, providing a potential antibacterial effect .
Advantages and Limitations for Lab Experiments
One advantage of using 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. In addition, it has been found to have a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide. One area of research could be to further investigate its anticancer properties, particularly in vivo. Another area of research could be to investigate its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets for its biological activities.
Synthesis Methods
The synthesis of 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide involves a series of chemical reactions. The starting material is 4-methylbenzyl chloride, which is reacted with sodium hydride to produce 4-methylbenzyl sodium. This intermediate is then reacted with indole-3-carboxaldehyde to produce the indole intermediate. The final step involves the reaction of the indole intermediate with phenylacetyl chloride and thioacetamide to produce 2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide.
Scientific Research Applications
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide has been found to possess a wide range of biological activities. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. In addition, it has been studied for its neuroprotective properties, as it has been found to protect against oxidative stress in neuronal cells.
properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-18-11-13-19(14-12-18)15-26-16-23(21-9-5-6-10-22(21)26)28-17-24(27)25-20-7-3-2-4-8-20/h2-14,16H,15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDLIQRCXYNZLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-phenylacetamide |
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